
N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine is a heterocyclic compound that features a pyrazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine typically involves the formation of the pyrazole ring followed by the attachment of the pyridine moiety. One common method involves the reaction of 3-methoxypropylamine with 4-chloropyridine under basic conditions to form the intermediate, which is then cyclized with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under certain conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyrazole ring could lead to a dihydropyrazole derivative.
Scientific Research Applications
N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, such as the FLT3-ITD and BCR-ABL pathways . This inhibition can lead to the modulation of cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: This compound also features a pyrazole and pyridine ring but has different substituents and biological activities.
Imidazole Derivatives: These compounds share a similar heterocyclic structure and have a wide range of biological activities.
Uniqueness
N-(3-Methoxy-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine is unique due to its specific combination of functional groups and its potential to inhibit multiple biological pathways. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[3-methoxy-1-(1H-pyrazol-4-yl)propyl]pyridin-2-amine |
InChI |
InChI=1S/C12H16N4O/c1-17-7-5-11(10-8-14-15-9-10)16-12-4-2-3-6-13-12/h2-4,6,8-9,11H,5,7H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
ILVRHZOTHOVFDA-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C1=CNN=C1)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


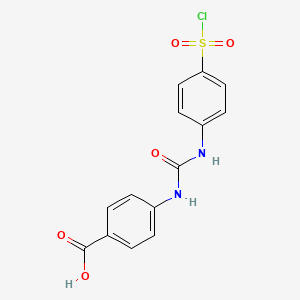
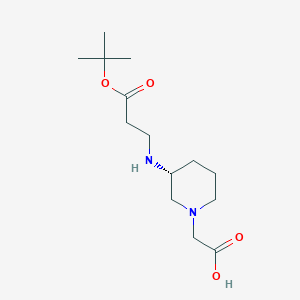
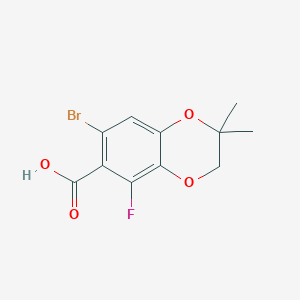
![5-Bromo-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B12995213.png)
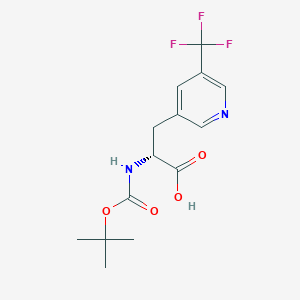
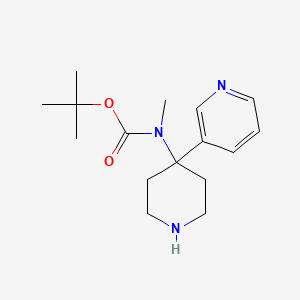

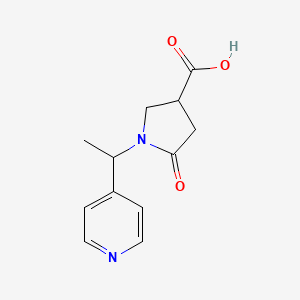
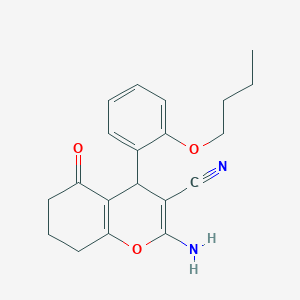
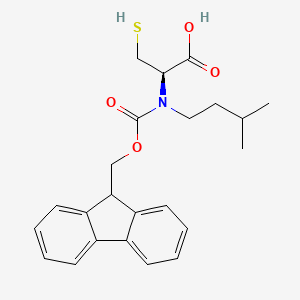
![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)
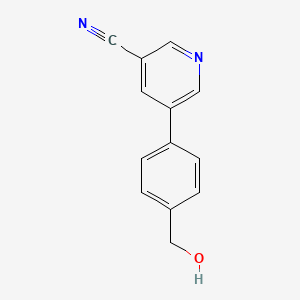
![tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12995256.png)
![2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B12995260.png)
